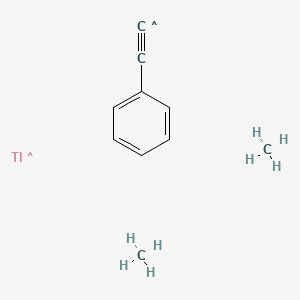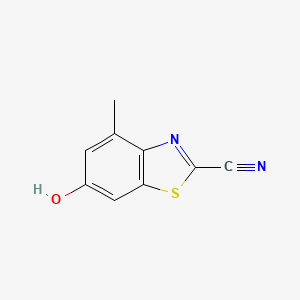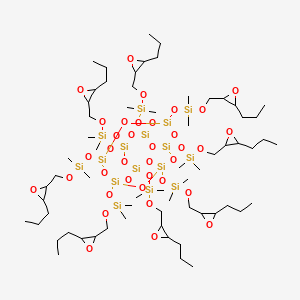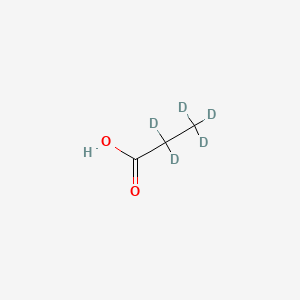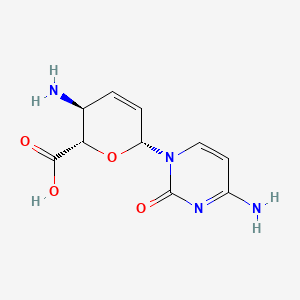
3-hexanoyl-NBD Cholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hexanoyl-NBD cholesterol is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer . It is used to study the metabolism of cholesterol derivative .
Molecular Structure Analysis
The molecular formula of 3-hexanoyl-NBD cholesterol is C39H58N4O5 . It has a molecular weight of 662.9 g/mol . The structure includes a hydrophilic NBD fluorophore attached to carbon 3 of cholesterol, separated by a 6-carbon spacer .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-hexanoyl-NBD cholesterol include a molecular weight of 662.9 g/mol , a molecular formula of C39H58N4O5 , and a structure that includes a hydrophilic NBD fluorophore attached to carbon 3 of cholesterol, separated by a 6-carbon spacer .Aplicaciones Científicas De Investigación
Detection of Extracellular Vesicle Cholesterol
3-hexanoyl-NBD cholesterol is used as a biochemical tool to detect extracellular vesicle cholesterol by flow cytometry . It helps in visualizing and tracking EV cholesterol, providing valuable information about the biological roles and metabolic fate of this cholesterol .
Investigation of Lipid Raft Domains
This compound plays a crucial role in the investigation of lipid raft domains and their role in cellular signaling and trafficking . Lipid rafts are microdomains on the plasma membrane of cells that contain high concentrations of cholesterol and glycosphingolipids .
Characterization of Lipid Transfer Proteins
3-hexanoyl-NBD cholesterol is used in the characterization of lipid transfer proteins and their ability to shuttle cholesterol between different cellular compartments . This helps in understanding the dynamics of cholesterol transport within the cell .
Study of Cholesterol Metabolism
The compound is used to study the metabolism of cholesterol derivative . By tracking the fluorescent tag, researchers can monitor the metabolic pathways and processes involving cholesterol .
Fluorescent Tagging of Lipids
3-hexanoyl-NBD cholesterol, being a fluorescently-tagged lipid, is used to study lipid-protein interactions . The fluorescent tag allows for the visualization of these interactions, providing insights into the roles of lipids in various biological processes .
Development of Assays for Lipid Metabolism
The compound is used in the development of assays for lipid metabolism . These assays can help in the identification and characterization of enzymes involved in lipid metabolism, and in the screening of potential drug candidates .
Mecanismo De Acción
Target of Action
The primary target of 3-hexanoyl-NBD cholesterol is the cholesterol present in extracellular vesicles (EVs) . These vesicles play a crucial role in intercellular communication, and their cholesterol content is of significant interest in understanding their biological roles and metabolic fate .
Mode of Action
3-Hexanoyl-NBD cholesterol is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Biochemical Pathways
The biochemical pathways affected by 3-hexanoyl-NBD cholesterol primarily involve the metabolism of cholesterol in extracellular vesicles . The fluorescent tag on the cholesterol molecule allows for the visualization and tracking of EV cholesterol .
Pharmacokinetics
Its design allows it to properly orient in membrane bilayers , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-hexanoyl-NBD cholesterol is the ability to detect and track the cholesterol in extracellular vesicles . This provides valuable insights into the biological roles and metabolic fate of EV cholesterol .
Action Environment
The action of 3-hexanoyl-NBD cholesterol can be influenced by the composition of the membrane in which it is incorporated . For instance, its excitation/emission maxima can vary depending on the composition of the membrane .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQIPGLFHPDPI-FIWRCADXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

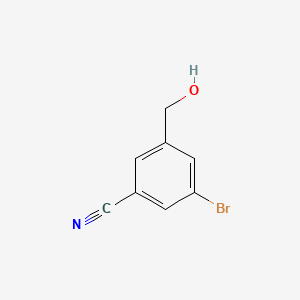

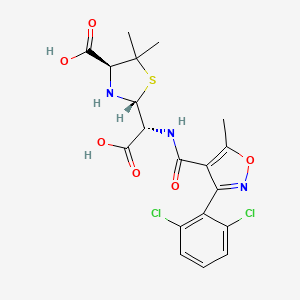

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)
